2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one
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Overview
Description
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H11ClO2 It is a derivative of naphthalene, characterized by the presence of a chlorine atom and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(6-methoxynaphthalen-1-yl)ethanone. This can be achieved through the reaction of 1-(6-methoxynaphthalen-1-yl)ethanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of protein function or the inhibition of enzymatic activity, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(6-methoxynaphthalen-2-yl)ethanone
- 1-(5-chloro-6-methoxynaphthalen-2-yl)ethanone
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone
Uniqueness
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one is a chlorinated ketone compound with significant potential in medicinal chemistry. Its unique structure, which includes a chloro group and a methoxynaphthalene substituent, suggests various biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₁₁ClO₂
- Molar Mass : 234.68 g/mol
- CAS Number : 93617-05-1
The presence of the methoxy group enhances lipophilicity, potentially influencing its interactions with biological systems.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of methoxynaphthalene have shown significant anti-proliferative activity against various cancer cell lines:
Compound | Cancer Cell Lines | IC50 (μM) |
---|---|---|
9h | A549 | 5.1 ± 0.01 |
HepG2 | 7.3 ± 0.21 | |
MCF-7 | 4.3 ± 0.33 | |
HGC-27 | 9.2 ± 0.24 | |
HeLa | >50 |
The compound 9h , a derivative involving the methoxy group from naphthalene, exhibited potent anti-proliferative activity and induced cell cycle arrest at the G2-M phase in HGC-27 cells . The mechanism of action appears to involve apoptosis, as indicated by the cleavage of PARP in treated cells .
The mechanisms through which this compound exerts its biological effects may include:
- Cell Cycle Arrest : Studies indicate that certain derivatives can halt the cell cycle at specific phases, contributing to their anticancer effects.
- Apoptosis Induction : The ability to induce apoptotic pathways is crucial for the effectiveness of anticancer agents.
Case Studies and Research Findings
Several case studies and research articles have explored the biological activity of compounds related to or derived from this compound:
- Study on Antitumor Activity : A series of novel compounds were synthesized based on methoxynaphthalene derivatives, with some exhibiting significant anti-tumor activity against multiple cancer cell lines .
- Antimicrobial Studies : While specific data on the antimicrobial efficacy of this compound are sparse, related chlorinated naphthalene derivatives have been documented to possess antimicrobial properties .
Properties
CAS No. |
650626-15-6 |
---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H11ClO2/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14/h2-7H,8H2,1H3 |
InChI Key |
XSXGLIZLSLALTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)CCl |
Origin of Product |
United States |
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